molecular formula C16H11ClN4O B4081310 N-(3-chlorophenyl)-2-cyano-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide

N-(3-chlorophenyl)-2-cyano-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide

Cat. No.: B4081310
M. Wt: 310.74 g/mol
InChI Key: WVJLUCPGERIOLC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-cyano-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide: is a complex organic compound that features a benzimidazole ring fused with a cyanoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-cyano-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide typically involves the following steps:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Coupling with 3-chlorophenyl group: The final step involves coupling the benzimidazole derivative with a 3-chlorophenyl acetamide under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or continuous flow reactors: These reactors allow for precise control over reaction conditions, ensuring high yield and purity.

    Catalysts: The use of catalysts such as palladium or copper can enhance the efficiency of the coupling reactions.

    Purification techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-cyano-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring or the cyano group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

    Oxidation products: Oxidized derivatives of the benzimidazole ring.

    Reduction products: Reduced forms of the cyano group or the benzimidazole ring.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be used in the synthesis of advanced materials with unique electronic and optical properties.

Biology and Medicine

    Antimicrobial Agents: Due to its structural similarity to known antimicrobial agents, it may exhibit antibacterial or antifungal properties.

    Drug Development: The compound can serve as a lead molecule in the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Polymer Synthesis: It can be used as a monomer or a cross-linking agent in the synthesis of high-performance polymers.

    Dye and Pigment Production: The compound’s chromophoric properties make it suitable for use in dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-cyano-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds such as benzimidazole, 2-aminobenzimidazole, and 2-methylbenzimidazole share structural similarities.

    Cyanoacetamide derivatives: Compounds like cyanoacetamide and its substituted derivatives.

Uniqueness

    Structural Features: The combination of a benzimidazole ring with a cyanoacetamide moiety and a 3-chlorophenyl group is unique, providing distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O/c17-10-4-3-5-11(8-10)19-16(22)12(9-18)15-20-13-6-1-2-7-14(13)21-15/h1-8,20-21H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJLUCPGERIOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=C(C#N)C(=O)NC3=CC(=CC=C3)Cl)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-cyano-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide
Reactant of Route 2
N-(3-chlorophenyl)-2-cyano-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide
Reactant of Route 3
N-(3-chlorophenyl)-2-cyano-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-chlorophenyl)-2-cyano-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide
Reactant of Route 5
N-(3-chlorophenyl)-2-cyano-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide
Reactant of Route 6
N-(3-chlorophenyl)-2-cyano-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide

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